12-Bromododecanal

Description

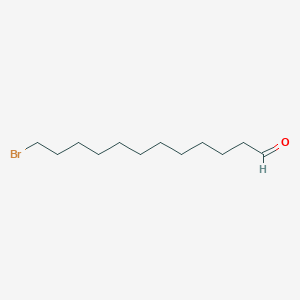

Structure

3D Structure

Properties

IUPAC Name |

12-bromododecanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h12H,1-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJGDTAEHIUQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC=O)CCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472476 | |

| Record name | 12-bromododecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81819-07-0 | |

| Record name | 12-bromododecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Lipidomics: Engineering and Application of Omega-Bromo Fatty Aldehydes

Executive Summary: The Case for Terminal Halogenation

In the landscape of lipid biochemistry, the carboxyl headgroup often monopolizes attention. However, the hydrophobic tail—specifically the omega (

Omega-bromo fatty aldehydes (

This guide details the synthesis, stabilization, and application of

Chemical Architecture & Synthesis

The Stability Paradox

Fatty aldehydes are notoriously unstable, prone to:

-

Auto-oxidation: Rapid conversion to fatty acids in air.

-

Polymerization: Trimerization to form 1,3,5-trioxanes.

-

Hydration: Formation of gem-diols in aqueous buffers.

The introduction of a terminal bromine atom adds mass and lipophilicity but does not stabilize the aldehyde moiety. Therefore, synthesis must be performed in situ or stored under strict cryogenic, anaerobic conditions.

Synthetic Protocol: -Bromohexadecanal

The most robust route involves the mild oxidation of the corresponding

Reagents:

-

Substrate: 16-bromo-1-hexadecanol

-

Oxidant: Dess-Martin Periodinane (DMP) or Pyridinium Chlorochromate (PCC)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Dissolve 16-bromo-1-hexadecanol (1 eq) in anhydrous DCM under Argon atmosphere.

-

Oxidation: Add Dess-Martin Periodinane (1.2 eq) at 0°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (stain with 2,4-DNP; aldehyde appears yellow/orange).

-

Quench: Dilute with ether; wash with saturated

/ -

Purification: Rapid filtration through a short silica plug (neutralized with 1% triethylamine) using Hexane:EtOAc (9:1).

-

Critical Note: Do not perform long column chromatography; silica acidity catalyzes decomposition.

-

-

Storage: Store as a benzene/toluene stock solution at -80°C under Argon.

Visualization of Synthesis Workflow

Caption: Mild oxidation pathway preserving the terminal bromide while converting alcohol to aldehyde.

Biochemical Applications

Probing FALDH Activity (Sjögren-Larsson Syndrome)

The primary biological target for fatty aldehydes is Fatty Aldehyde Dehydrogenase (FALDH/ALDH3A2) .[1][2][3] In SLS, this enzyme is defective, leading to toxic aldehyde accumulation.[1]

Why use

Assay Principle:

The bromine atom provides a unique mass spectrometric signature (Isotopic pattern

| Parameter | Endogenous Substrate (Hexadecanal) | Probe ( |

| Substrate Type | Native | Isosteric Analog |

| Detection | GC-MS (Interference high) | LC-MS/MS (Unique Isotope Pattern) |

| Metabolic Product | Palmitic Acid | |

| Km (Apparent) | ~1-5 | ~2-8 |

Membrane Biophysics: The Parallax Method

Bromine is a heavy atom capable of quenching the fluorescence of tryptophan residues via the heavy-atom effect.

-

Experiment: Incorporate

-Br-FAL into phospholipid vesicles containing a membrane protein. -

Readout: If the protein's tryptophan residues are located deep within the bilayer (near the

-tail), fluorescence is quenched. If they are near the surface, quenching is minimal. -

Utility: Mapping the insertion depth of aldehyde-binding domains in monotopic membrane proteins.

Analytical Validation: Mass Spectrometry

Trustworthiness in lipidomics relies on accurate identification. The

MS Protocol for FALDH Activity:

-

Incubation: Incubate cell lysate with 10

M -

Extraction: Bligh-Dyer extraction (Chloroform/Methanol).

-

Detection: Negative Ion Mode ESI-MS.

-

Target: Look for the [M-H]

ion of-

Verification: The peak must show a "doublet" separated by 2 Da with near equal intensity (

and

-

Pathway Visualization: Metabolic Fate

Caption: The tripartite fate of the probe: Oxidation (biomarker), Reduction (reservoir), or Adduct formation (toxicity).

Distinction: Alpha vs. Omega

It is critical not to confuse these derivatives.

-

-Bromo (2-Bromo): An electrophilic "warhead." The

- -Bromo (Terminal): Chemically inert under physiological conditions. It does not inhibit the enzyme but acts as a substrate that carries a tag.

Key Takeaway: Use

References

-

Rizzo, W. B. (2014). Sjögren-Larsson syndrome: molecular genetics and biochemical pathogenesis of fatty aldehyde dehydrogenase deficiency. Molecular Genetics and Metabolism. Link

-

Demoz, A., et al. (1994). Synthesis and metabolic fate of omega-bromo fatty acids in the rat. Journal of Lipid Research. Link

-

Hsu, F. F., & Turk, J. (2009). Electrospray ionization/tandem quadrupole mass spectrometric studies on phosphatidylcholines: the fragmentation processes. Journal of the American Society for Mass Spectrometry. Link

-

Nagan, N., & Zoeller, R. A. (2001). Plasmalogens: biosynthesis and functions. Progress in Lipid Research. Link

Sources

- 1. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty aldehyde dehydrogenase: genomic structure, expression and mutation analysis in Sjögren-Larsson syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Bacterial luciferase substrate analogs with bromine tags

Title: Halogenated Chemical Probes in Bioluminescence: A Technical Guide to Brominated Luciferase Substrate Analogs

Executive Summary

This technical guide addresses the design, synthesis, and application of bromine-tagged aldehyde substrates for Bacterial Luciferase (LuxAB). While natural LuxAB substrates are simple aliphatic aldehydes (e.g., decanal, dodecanal), brominated analogs serve two distinct, high-value functions in biochemical research: active site mapping (via affinity labeling) and structural phasing (via X-ray crystallography). This guide distinguishes between

Mechanistic Foundation: The Flavin-Aldehyde Interplay

To effectively utilize brominated analogs, one must first understand the specific insertion point in the LuxAB catalytic cycle. Bacterial luciferase is a flavin-dependent monooxygenase that does not use the aldehyde as a cofactor, but rather as a substrate that is consumed.

The reaction proceeds through a critical C4a-hydroperoxyflavin intermediate (Intermediate II) .[1]

-

Reduction:

(Catalyzed by Flavin Reductase). -

Oxygenation:

(Intermediate II).[1] -

Substrate Binding: The aldehyde (R-CHO) binds to Intermediate II.

-

Light Emission: Formation of a peroxyhemiacetal, followed by cleavage to R-COOH and excited state hydroxyflavin (

), emitting light at

The Bromine Effect:

-

-Bromoaldehydes (e.g., 2-bromodecanal): The electron-withdrawing bromine at the C2 position destabilizes the carbonyl, making it highly electrophilic. In LuxAB, this leads to nucleophilic attack by Cysteine 106 (

-

-Bromoaldehydes (e.g., 10-bromodecanal): The bromine is distal to the reaction center. These analogs typically function as active substrates but exhibit altered kinetics (

Visualization: Reaction Pathways & Inhibition

The following diagram illustrates the bifurcation between the natural light-emitting pathway and the suicide inhibition pathway caused by

Figure 1: Bifurcation of LuxAB activity. Green path indicates standard bioluminescence; Red path indicates affinity labeling by 2-bromo-analogs.

Chemical Synthesis & Stability

Brominated long-chain aldehydes are chemically labile. They are prone to oxidation (to carboxylic acids) and polymerization.

Synthesis of 2-Bromo-decanal (Affinity Probe)

-

Precursor: Decanal.

-

Reagent: Molecular Bromine (

) in Dioxane or specialized flow-chemistry bromination modules. -

Purification: Rapid silica chromatography (neutralized).

-

Storage: CRITICAL. Store as the bisulfite adduct or in benzene at -20°C under Argon. Free aldehydes oxidize rapidly in air.

Synthesis of 10-Bromo-decanal (Structural Probe)

-

Precursor: 1,10-Decanediol.

-

Step 1: Monobromination (HBr/Toluene reflux).

-

Step 2: PCC Oxidation of the remaining alcohol to aldehyde.

-

Stability: Higher than the

-bromo variant, but still requires storage under inert gas.

Experimental Protocols

Protocol A: Active Site Mapping (Affinity Labeling)

Objective: Confirm the location of the active site cysteine (Cys106) using 2-bromo-decanal.

-

Enzyme Prep: Dilute purified LuxAB (Vibrio harveyi) to

in Phosphate Buffer (50 mM, pH 7.0) containing 0.1% BSA (stabilizer) and 1 mM DTT (to keep non-essential thiols reduced, though this competes with the probe, so minimal DTT is preferred for labeling). -

Probe Addition: Add 2-bromo-decanal (dissolved in ethanol) to a final concentration of

(5x excess). -

Incubation: Incubate at 25°C in the dark.

-

Aliquot Testing: Every 5 minutes, remove

aliquot. -

Activity Assay: Inject aliquot into a cuvette containing

-

Data Logic: Plot

vs. Time. A linear decay indicates pseudo-first-order inactivation, confirming specific covalent modification.

Protocol B: Structural Phasing (SAD Crystallography)

Objective: Use 10-bromo-decanal to solve the phase problem in LuxAB crystallography.

-

Co-crystallization: Mix LuxAB with FMN (oxidized) to stabilize the structure.

-

Soaking: Transfer native crystals to a mother liquor containing

10-bromo-decanal.-

Note: Long chain aldehydes have low solubility. Use a "dry" delivery method: coat the crystallization vessel cap with the aldehyde and allow vapor diffusion, or use a cyclodextrin carrier.

-

-

Data Collection: Collect X-ray diffraction data at the Bromine K-edge (

/ -

Analysis: Look for anomalous signal differences (

) to locate the Br atoms. This pinpoints the hydrophobic binding pocket's terminus.

Data Analysis & Interpretation

The following table summarizes expected kinetic parameters when comparing natural substrates against brominated analogs.

| Parameter | Natural Substrate (Decanal) | ||

| Role | Bioluminescent Substrate | Suicide Inhibitor | Substrate / Heavy Atom |

| N/A (Irreversible) | |||

| 100% (Reference) | 0% (Inactivates) | 40-60% (Slower turnover) | |

| Decay Rate ( | Fast ( | N/A | Slower (Steric hindrance) |

| Binding Site | Hydrophobic Pocket | Cys106 (Covalent) | Hydrophobic Pocket |

Interpretation of Kinetic Data

-

Loss of Activity with 2-Br: If activity is lost but recovered upon adding DTT before the incubation is complete, the inhibition is reversible. If DTT fails to restore activity after 30 mins, a thioether bond has formed (Cys-S-CH(R)-CHO).

-

Red-Shifted Emission: While Br is a heavy atom, it rarely causes significant spectral red-shifting in LuxAB (unlike Firefly luciferase). If a spectral shift is observed with 10-bromo-decanal, it indicates a change in the polarity of the active site environment affecting the excited flavin state.

References

-

Meighen, E. A., & Hastings, J. W. (1971).[4] Binding site determination from kinetic data: Reduced flavin mononucleotide binding to bacterial luciferase.[4] Journal of Biological Chemistry. Link

-

Baldwin, T. O., et al. (1984). Affinity labeling of the aldehyde site of bacterial luciferase.[5][6] Journal of Biological Chemistry. Link

-

Fisher, A. J., et al. (1996).[1] The 1.5-Å resolution crystal structure of bacterial luciferase in low salt conditions.[7] Journal of Biological Chemistry. Link

-

Tu, S. C., & Mager, H. I. (1995). Mechanism and regulation of bacterial luciferase activity. Photochemistry and Photobiology. Link

-

Dauter, Z., et al. (2000). Anomalous signal of solvent bromides for phasing of protein structures. Acta Crystallographica. Link

Sources

- 1. Crystal Structure of the Bacterial Luciferase/Flavin Complex Provides Insight into the Function of the β Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bacterial luciferase: Molecular mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Affinity labeling of the aldehyde site of bacterial luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Delineation of bacterial luciferase aldehyde site by bifunctional labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

An In-Depth Technical Guide to the Hydrophobicity and Partition Coefficient (logP) of 12-Bromododecanal

Abstract

This technical guide provides a comprehensive analysis of the hydrophobicity of 12-Bromododecanal, a long-chain functionalized aldehyde. Central to this analysis is the octanol-water partition coefficient (logP), a critical parameter for predicting the behavior of molecules in biological and chemical systems. Due to a scarcity of direct experimental data for this compound, this guide synthesizes information from its well-characterized alcohol precursor, 12-bromo-1-dodecanol, with fundamental chemical principles and established predictive models. We present a reasoned estimation of the logP for this compound, detail the authoritative experimental protocols for its empirical determination, and discuss the profound implications of its high hydrophobicity for research and development applications. This document serves as a foundational resource for professionals requiring a deep understanding of this molecule's physicochemical properties.

Molecular Profile and Structural Determinants of Hydrophobicity

This compound is a bifunctional organic molecule characterized by a twelve-carbon aliphatic chain, terminated at one end by a reactive aldehyde group (-CHO) and at the other by a bromine atom (-Br). This unique structure governs its physicochemical properties, most notably its pronounced hydrophobicity.

Key Structural Features:

-

Dodecyl Chain (C12): The long, nonpolar twelve-carbon alkyl chain is the principal contributor to the molecule's hydrophobic character. This chain minimizes interaction with polar solvents like water and maximizes affinity for lipophilic environments.

-

Terminal Aldehyde Group (-CHO): The aldehyde functional group introduces a degree of polarity due to the electronegative oxygen atom. However, unlike an alcohol, it can only act as a hydrogen bond acceptor and lacks a hydrogen bond donor proton. This makes it less polar than the corresponding primary alcohol.[1]

-

Terminal Bromine Atom (-Br): The bromine atom at the ω-position increases the molecule's molecular weight and polarizability, which generally enhances its lipophilicity and contributes positively to its logP value.

These features combine to create a molecule that is poorly soluble in aqueous media and highly soluble in organic solvents and lipids.

Table 1: Physicochemical Properties of this compound and its Precursor.

| Property | This compound (Aldehyde) | 12-Bromo-1-dodecanol (Alcohol) | Data Source |

|---|---|---|---|

| Molecular Formula | C₁₂H₂₃BrO | C₁₂H₂₅BrO | - |

| Molecular Weight | 263.21 g/mol | 265.23 g/mol | [2] |

| Canonical SMILES | C(CCCCCCBr)CCCC=O | C(CCCCCCBr)CCCCCO | [2] |

| Physical State (Predicted) | Liquid or low-melting solid | Solid | [3] |

| Boiling Point | Not available | 155 °C @ 4 mmHg | [3] |

| Melting Point | Not available | 34-36 °C |[3] |

The Theoretical Framework of Hydrophobicity and logP

The hydrophobicity of a molecule is quantitatively described by its partition coefficient (P), which is the ratio of its equilibrium concentrations in a two-phase system of a nonpolar organic solvent (typically n-octanol) and a polar solvent (water). For practical use, this ratio is expressed in its base-10 logarithmic form, logP.[4]

Equation 1: The Partition Coefficient (logP) logP = log₁₀ ([solute]ₙ-ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ)

A positive logP value indicates a preference for the lipid phase (lipophilic/hydrophobic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[4] In drug development and environmental science, logP is a cornerstone parameter for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for bioaccumulation.[5]

Caption: Logical flow from molecular structure to predicted physicochemical behavior.

Estimation of this compound logP

The primary alcohol group (-CH₂OH) in 12-bromo-1-dodecanol can both donate and accept hydrogen bonds, granting it a higher degree of polarity compared to the aldehyde group (-CHO) of this compound, which can only accept hydrogen bonds. The oxidation of the alcohol to the aldehyde removes the hydrogen-bond-donating proton, thereby reducing the molecule's overall polarity and its affinity for water.[1] Consequently, this compound is expected to be more hydrophobic and possess a higher logP value than its alcohol counterpart.

Computational models, which use fragment-based or atom-based contribution methods, support this deduction.[6][7]

Table 2: Computationally Predicted logP Values.

| Compound | Prediction Method | Predicted logP | Source |

|---|---|---|---|

| 12-Bromo-1-dodecanol | XLogP3 | 5.5 | [2] |

| 12-Bromo-1-dodecanol | Crippen's Fragmentation | 4.275 | [8] |

| 1,12-Dibromododecane | XLogP3 | 6.9 | [9] |

| This compound (Estimate) | Expert Estimation | ~5.7 - 6.2 | - |

The expert estimation for this compound is based on the XLogP3 value of the parent alcohol, adjusted upward to account for the reduced polarity of the aldehyde functional group. The highly nonpolar analogue, 1,12-dibromododecane, with a predicted logP of 6.9, provides a reasonable upper boundary for this estimate.[9]

Caption: Chemical transformation and its impact on polarity and logP.

Experimental Determination of logP: Protocols and Considerations

While computational predictions are invaluable for initial assessment, empirical determination is the gold standard for scientific accuracy.[10] The two most widely accepted methods are governed by OECD guidelines.

Protocol 1: Shake-Flask Method (OECD Guideline 107)

This method directly measures the partitioning of a solute between n-octanol and water and is considered the definitive standard, though it is best suited for compounds with logP values between -2 and 4.[11][12] For highly hydrophobic compounds like this compound, this method is challenging due to the extremely low concentration in the aqueous phase, which can be below the limit of detection, and the potential for emulsion formation.[13]

Step-by-Step Methodology:

-

Solvent Preparation (Causality: Ensure thermodynamic equilibrium):

-

Pre-saturate n-octanol with water and, separately, water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period. This prevents volume changes in the phases during the experiment.

-

-

Test Solution Preparation:

-

Prepare a stock solution of this compound in n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate detection (e.g., < 0.01 M).[11]

-

-

Partitioning:

-

In a suitable vessel (e.g., a glass centrifuge tube with a PTFE-lined cap), combine a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated water.

-

Gently agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (this could range from minutes to hours; preliminary tests are required).

-

-

Phase Separation (Causality: Prevent cross-contamination):

-

Centrifuge the vessel at a low speed to break any emulsions and ensure a sharp, clear separation between the two phases.[11]

-

-

Analysis:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of this compound in each aliquot using a validated analytical method (e.g., GC-MS or HPLC-UV).

-

-

Calculation:

-

Use the concentrations determined in Step 5 to calculate the partition coefficient (P) and its logarithm (logP) using Equation 1.

-

Protocol 2: HPLC Method (OECD Guideline 117)

This indirect method is faster, requires less substance, and is generally more suitable for compounds with high logP values (typically in the range of 0 to 6).[14][15] It works by correlating a compound's retention time on a reversed-phase HPLC column with the known logP values of a series of reference standards.

Step-by-Step Methodology:

-

System Setup:

-

Utilize an HPLC system with a stable pump, a UV detector, and a C18 reversed-phase column.

-

The mobile phase is typically a mixture of methanol and water, run under isocratic (constant composition) conditions.

-

-

Calibration (Causality: Establish a predictive model):

-

Select a series of 6-8 reference compounds with well-established logP values that bracket the expected logP of this compound.

-

Inject each standard individually and record its retention time (tᵣ).

-

Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time (determined by injecting a non-retained compound like uracil).

-

Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k) values. The relationship should be linear.

-

-

Sample Analysis:

-

Dissolve this compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.

-

Determine its retention time (tᵣ) and calculate its capacity factor (k).

-

-

logP Determination:

-

Using the linear regression equation from the calibration curve, calculate the logP of this compound from its measured log(k) value.

-

Caption: Comparative workflow of direct and indirect logP determination methods.

Practical Implications of High Hydrophobicity

The high logP value of this compound has significant consequences for its handling and application:

-

Solvent Selection: It will require nonpolar organic solvents (e.g., alkanes, ethers, chlorinated solvents) for dissolution. Aqueous solubility will be negligible.

-

Biological Systems: In a research context, its high lipophilicity suggests it will readily partition into and cross lipid bilayer membranes. This property is crucial in drug delivery for designing lipid-based carriers or for molecules targeting intracellular components.

-

Materials Science: Its hydrophobic nature makes it an excellent candidate for use in the synthesis of polymers or as a surface modification agent to impart water-repellent properties to materials.[16]

-

Environmental Fate: A high logP is often correlated with a higher potential for bioaccumulation in organisms and adsorption to soil and sediment, key factors in environmental risk assessment.

Conclusion

This compound is unequivocally a highly hydrophobic molecule, a characteristic dictated by its long alkyl chain and terminal bromine. While direct experimental data is sparse, a combination of theoretical principles and data from its alcohol precursor allows for a reliable logP estimation in the range of 5.7 to 6.2. This high value indicates poor water solubility and a strong affinity for lipophilic environments, properties that are critical for its application in organic synthesis, materials science, and pharmaceutical research. For definitive quantification, the reversed-phase HPLC method (OECD 117) is recommended as the most practical and robust approach for a compound in this logP range. This guide provides the necessary theoretical foundation and practical protocols for researchers to confidently work with and characterize this versatile molecule.

References

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). Retrieved from [Link]

-

Mannhold, R. (n.d.). Classification of Log P calculation methods. ResearchGate. Retrieved from [Link]

-

Pérez, C., et al. (2024). Intermolecular Interactions between Aldehydes and Alcohols: Conformational Equilibrium and Rotational Spectra of Acrolein-Methanol Complex. Molecules, 29(15), 3444. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137895, 12-Bromo-1-dodecanol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 12-Bromo-1-dodecanol (CAS 3344-77-2). Retrieved from [Link]

-

Chemex Environmental International Ltd. (2018). Determination of the octanol/water partition coefficient of HAS-PUV-0014-6 by the HPLC method (OECD 117). Regulations.gov. Retrieved from [Link]

-

UK Health Security Agency. (2023). Estimating the octanol-water partition coefficient for chemical substances. GOV.UK. Retrieved from [Link]

-

Zhang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(8), 5871-5882. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 1.6: Chemical properties II- Reactions of aldehydes and ketones with alcohols. Retrieved from [Link]

-

Silver, J. (2013). Answer to "What is a suitable solution for eluting both alcohol and aldehyde?". ResearchGate. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

OECD. (2006). OECD Guideline for the Testing of Chemicals 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Retrieved from [Link]

-

Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link]

-

Pellegrino, C., et al. (2022). Aldehydes: What We Should Know About Them. Molecules, 27(21), 7378. Retrieved from [Link]

-

Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

-

Biotecnologie BT. (n.d.). OECD TG 107: Determination of the partition coefficient n-octanol/water: Shake flasks method. Retrieved from [Link]

-

National Research Council (US) Committee on Aldehydes. (1981). Health Effects of Aldehydes and Alcohols in Mobile Source Emissions. In: Formaldehyde and Other Aldehydes. National Academies Press (US). Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18766, 1,12-Dibromododecane. Retrieved from [Link]

-

Box, K., et al. (2011). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Advanced Drug Delivery Reviews, 63(13), 1162-1174. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 12-Bromo-1-dodecanol | C12H25BrO | CID 137895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 12-Bromo-1-dodecanol | 3344-77-2 [chemicalbook.com]

- 4. acdlabs.com [acdlabs.com]

- 5. agilent.com [agilent.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Page not found - Documentation [docs.chemaxon.com:443]

- 8. 12-Bromo-1-dodecanol (CAS 3344-77-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 1,12-Dibromododecane | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 16. 1-溴十二烷 97% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note & Protocol: Selective Oxidation of 12-Bromododecanol to 12-Bromododecanal

Introduction: The Synthetic Value of ω-Haloaldehydes

12-Bromododecanol is a bifunctional molecule featuring a primary alcohol at one end of a twelve-carbon chain and a bromine atom at the other.[1] Its value in synthetic chemistry lies in this duality, allowing for orthogonal chemical transformations. The selective oxidation of the hydroxyl group to an aldehyde, yielding 12-Bromododecanal, is a critical transformation that unlocks a plethora of synthetic possibilities. The resulting aldehyde can participate in reactions such as Wittig olefination, reductive amination, and Grignard additions, while the terminal bromide remains a reactive handle for nucleophilic substitution or organometallic coupling reactions.[1][2]

This guide provides a detailed examination of established protocols for this specific oxidation, focusing on methods that offer high selectivity, good yields, and operational safety. We will explore the mechanistic underpinnings of three widely-used methods: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation. The goal is to equip the practicing chemist with not only a set of reliable, step-by-step procedures but also the theoretical framework to understand, troubleshoot, and adapt these protocols.

Comparative Overview of Oxidation Methodologies

The oxidation of a primary alcohol to an aldehyde requires careful selection of reagents to prevent over-oxidation to the corresponding carboxylic acid.[3][4] The methods discussed herein are considered "mild" oxidizing agents precisely for their ability to stop at the aldehyde stage.[4][5]

| Method | Core Reagents | Advantages | Disadvantages | Typical Conditions | Safety Concerns |

| PCC Oxidation | Pyridinium Chlorochromate (PCC), Dichloromethane (DCM) | Operationally simple, commercially available reagent, reliable.[6] | Chromium(VI) is toxic and carcinogenic; disposal is a concern. Reaction can be acidic.[7] | Room temperature, 4-12 hours.[2][6] | High toxicity of Cr(VI) reagents. Requires careful handling and waste disposal. |

| Swern Oxidation | Oxalyl Chloride, Dimethyl Sulfoxide (DMSO), Triethylamine (Et₃N) | Metal-free, very mild conditions, high yields, avoids over-oxidation.[8][9][10] | Requires cryogenic temperatures (-78 °C). Produces foul-smelling dimethyl sulfide (DMS) and toxic carbon monoxide (CO) gas.[8][9] | -78 °C to room temperature, 1-2 hours.[11][12] | Toxic CO gas evolution. Malodorous DMS byproduct. Reaction is highly exothermic and must be kept cold. |

| DMP Oxidation | Dess-Martin Periodinane (DMP), Dichloromethane (DCM) | Metal-free, neutral pH, room temperature, short reaction times, simple workup.[13] | DMP is potentially explosive upon impact or heating. Can be expensive. | Room temperature, 0.5-2 hours.[13] | DMP can be shock-sensitive. Workup byproducts can be difficult to remove without specific procedures.[14] |

Protocol I: Pyridinium Chlorochromate (PCC) Oxidation

Principle and Mechanism

PCC oxidation is a reliable method for converting primary alcohols to aldehydes.[15] The reaction mechanism involves the formation of a chromate ester intermediate from the alcohol and PCC. A subsequent β-hydride elimination, facilitated by the pyridine base, yields the aldehyde, a reduced chromium(IV) species, and pyridinium hydrochloride.[2][16] The use of an anhydrous solvent like dichloromethane (DCM) is crucial to prevent the formation of a gem-diol (hydrate) from the aldehyde, which could be further oxidized to a carboxylic acid.[15][16]

Caption: Mechanism of PCC Oxidation.

Detailed Step-by-Step Protocol

This protocol is adapted from established literature procedures for the synthesis of this compound.[6][17]

Materials:

-

12-Bromododecanol (e.g., 5.0 g, 18.85 mmol)

-

Pyridinium Chlorochromate (PCC) (e.g., 5.2 g, 24.12 mmol, 1.3 eq)

-

Celite® or Silica Gel (e.g., 5.0 g)

-

Anhydrous Dichloromethane (DCM) (e.g., 70 mL)

-

Diethyl ether or Hexanes

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

-

Rotary evaporator

-

Silica gel for column chromatography

Caption: Experimental Workflow for PCC Oxidation.

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 12-bromododecanol (5.0 g, 18.85 mmol) in anhydrous dichloromethane (70 mL).

-

Reagent Addition: To the stirring solution, add Celite® (5.0 g) followed by pyridinium chlorochromate (5.2 g, 24.12 mmol). The Celite® helps to adsorb the tar-like chromium byproducts, simplifying filtration.[6][7]

-

Reaction: Stir the mixture at room temperature for approximately 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol spot is consumed.

-

Work-up and Filtration: Upon completion, dilute the reaction mixture with diethyl ether. Pass the entire mixture through a short plug of silica gel in a sintered glass funnel, washing thoroughly with additional diethyl ether to ensure all product is collected. The silica plug will trap the solid chromium byproducts.

-

Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using an eluent system such as n-hexane-ethyl acetate (e.g., 30:1 or 20:1 v/v) to isolate the pure aldehyde.[6][17] A yield of approximately 4.4 g (88%) can be expected.[6]

Troubleshooting

-

Incomplete Reaction: If TLC shows significant starting material remaining, add more PCC (0.2-0.3 eq) and allow the reaction to stir for longer. Ensure reagents and solvent were anhydrous.

-

Difficult Filtration: The chromium byproduct can form a thick, tar-like substance. Using Celite® or silica gel in the reaction mixture and performing the filtration through a solid plug are essential to manage this.[7]

-

Over-oxidation: While PCC is selective, prolonged reaction times or the presence of water can lead to trace amounts of carboxylic acid.[15][16] Ensure anhydrous conditions are maintained.

Protocol II: Swern Oxidation

Principle and Mechanism

The Swern oxidation is a metal-free, mild method for producing aldehydes from primary alcohols.[8][9] The reaction proceeds in three main stages at low temperature (-78 °C).[11]

-

Activation of DMSO: Dimethyl sulfoxide (DMSO) reacts with oxalyl chloride to form a highly electrophilic chloro(dimethyl)sulfonium chloride intermediate, with the release of CO and CO₂ gases.[9]

-

Formation of Alkoxysulfonium Salt: The alcohol attacks the electrophilic sulfur atom, displacing chloride and forming a key alkoxysulfonium salt intermediate.[9][18]

-

Ylide Formation and Elimination: A hindered, non-nucleophilic base, typically triethylamine (Et₃N), deprotonates the carbon alpha to the sulfur, forming a sulfur ylide. This ylide undergoes an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[9]

Caption: Key Stages of the Swern Oxidation Mechanism.

Detailed Step-by-Step Protocol

This is a general Swern protocol adapted for 12-bromododecanol.

Materials:

-

12-Bromododecanol (e.g., 5.0 g, 18.85 mmol)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (e.g., 3.0 mL, 42.4 mmol, 2.25 eq)

-

Oxalyl Chloride (e.g., 2.0 mL, 22.6 mmol, 1.2 eq)

-

Triethylamine (Et₃N) (e.g., 13.1 mL, 94.25 mmol, 5.0 eq)

-

Three-neck round-bottom flask, dropping funnels, magnetic stirrer, thermometer

-

Dry ice/acetone bath

Caption: Experimental Workflow for Swern Oxidation.

Procedure:

-

Activation of DMSO: To a solution of oxalyl chloride (2.0 mL, 22.6 mmol) in anhydrous DCM (40 mL) in a three-neck flask cooled to -78 °C (dry ice/acetone bath), add a solution of DMSO (3.0 mL, 42.4 mmol) in anhydrous DCM (10 mL) dropwise over 5 minutes. Caution: Vigorous gas evolution (CO, CO₂) occurs.[11] Stir the resulting mixture for 10 minutes at -78 °C.

-

Alcohol Addition: Add a solution of 12-bromododecanol (5.0 g, 18.85 mmol) in anhydrous DCM (15 mL) dropwise via syringe over 10 minutes. Stir the reaction mixture for an additional 20-30 minutes at -78 °C.[11]

-

Base Addition: Add triethylamine (13.1 mL, 94.25 mmol) dropwise over 10 minutes. A thick white precipitate will form. Stir the mixture for another 10 minutes at -78 °C.

-

Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over about 1 hour.

-

Work-up: Add water (approx. 50 mL) to the reaction mixture. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, water, and brine.[11][12]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography as described in the PCC protocol.

Troubleshooting

-

Low Yield: The most critical parameter is temperature control. If the temperature rises above -60 °C during activation or alcohol addition, side reactions can occur.[19] All glassware must be scrupulously dried, and anhydrous solvents must be used.

-

Formation of Side Products: If triethylamine is added before the alcohol has fully reacted with the activated DMSO, an alkoxythiomethyl ether side product can form.[18] Ensure the correct order of addition and sufficient stirring time after adding the alcohol.

-

Persistent Odor: The byproduct dimethyl sulfide is volatile and has a strong, unpleasant odor.[8] All operations should be conducted in a well-ventilated fume hood. The odor in the final product can be removed by careful purification. Aqueous washes can be treated with bleach to oxidize the residual DMS.

Protocol III: Dess-Martin Periodinane (DMP) Oxidation

Principle and Mechanism

The Dess-Martin oxidation utilizes a hypervalent iodine(V) compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), as a mild and selective oxidant.[13] The reaction is typically performed at room temperature under neutral conditions. The mechanism begins with a ligand exchange, where the alcohol displaces an acetate group on the iodine center. An intramolecular deprotonation of the α-carbon of the alcohol by an acetate ion leads to the formation of the carbonyl group and the reduced iodinane byproduct.[4][20]

Caption: Mechanism of Dess-Martin Oxidation.

Detailed Step-by-Step Protocol

This is a general DMP protocol adapted for 12-bromododecanol.

Materials:

-

12-Bromododecanol (e.g., 5.0 g, 18.85 mmol)

-

Dess-Martin Periodinane (DMP) (e.g., 8.8 g, 20.7 mmol, 1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Reaction Setup: Dissolve 12-bromododecanol (5.0 g, 18.85 mmol) in anhydrous DCM (100 mL) in a round-bottom flask.

-

Reagent Addition: Add Dess-Martin periodinane (8.8 g, 20.7 mmol) to the solution in one portion.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC.

-

Work-up:

-

Quench the reaction by adding an equal volume of saturated NaHCO₃ solution containing 10% Na₂S₂O₃. The thiosulfate reduces the remaining DMP and the iodinane byproduct, making them more water-soluble and easier to remove.[14]

-

Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography as previously described.

Troubleshooting

-

Reaction Stalls: This can be due to wet reagents or solvent, or poor quality DMP. DMP can degrade upon exposure to moisture.

-

Difficult Work-up: The iodinane byproduct can be difficult to remove. The quenching step with sodium thiosulfate is highly recommended as it converts the byproduct into a more easily removable, water-soluble species.[14] Buffering the reaction with a small amount of sodium bicarbonate can also help if the substrate is acid-sensitive.[14]

General Purification Strategy: Bisulfite Adduct Formation

For aldehydes that are difficult to purify by chromatography alone, formation of a reversible bisulfite adduct can be an effective strategy.[21]

-

Dissolve the crude aldehyde in a solvent like ethanol or methanol.[22]

-

Add a saturated aqueous solution of sodium bisulfite (or sodium metabisulfite) and stir vigorously.[22][23] The bisulfite adduct, being a salt, will often precipitate or can be extracted into the aqueous layer.

-

The adduct is isolated by filtration or separation of the aqueous layer.

-

The pure aldehyde is regenerated by treating the adduct with a base, such as NaHCO₃ or dilute NaOH solution, and extracting it back into an organic solvent.[22][23]

This method is highly selective for aldehydes and can be a powerful tool for removing non-aldehydic impurities.[21]

Conclusion

The oxidation of 12-bromododecanol to this compound can be achieved efficiently using several well-established methods. The choice of protocol often depends on available equipment, scale, and tolerance for specific reagents.

-

PCC offers operational simplicity but involves hazardous chromium waste.

-

Swern oxidation provides excellent results under mild, metal-free conditions but requires cryogenic temperatures and careful management of toxic and malodorous byproducts.

-

DMP oxidation is a fast, room-temperature, metal-free alternative, with the primary considerations being the cost and potential shock-sensitivity of the reagent, as well as a specific work-up procedure for byproduct removal.

By understanding the mechanism, operational details, and potential pitfalls of each method, researchers can confidently select and execute the optimal procedure for their synthetic needs.

References

-

PrepChem. Synthesis of this compound. Available from: [Link]

-

PrepChem. Synthesis of 12-bromo-1-dodecanal. Available from: [Link]

-

NROChemistry. Swern Oxidation: Reaction Mechanism. Available from: [Link]

-

Organic Chemistry Portal. Swern Oxidation. Available from: [Link]

-

ACS Sustainable Chemistry & Engineering. Comprehensive Insights into the Production of Long Chain Aliphatic Aldehydes Using a Copper-Radical Alcohol Oxidase as Biocatalyst. Available from: [Link]

-

Chemistry Steps. PCC Oxidation Mechanism. Available from: [Link]

-

Chemistry Hall. The Swern Oxidation: Mechanism and Features. Available from: [Link]

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Available from: [Link]

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Available from: [Link]

-

Wikipedia. Swern oxidation. Available from: [Link]

-

Scribd. Dess-Martin Oxidation Guide | PDF. Available from: [Link]

-

Chemistry Stack Exchange. Dess–Martin oxidation work up. Available from: [Link]

-

Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). Available from: [Link]

-

Master Organic Chemistry. Protecting Groups For Alcohols. Available from: [Link]

-

Organic Chemistry Portal. Dess-Martin Oxidation. Available from: [Link]

-

Reddit. Purifying aldehydes? : r/chemistry. Available from: [Link]

-

Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). Available from: [Link]

-

Sciencemadness.org. Synthesis of 12-Bromo-1-dodecanol. Available from: [Link]

-

Chemistry Steps. Protecting Groups For Alcohols. Available from: [Link]

-

Chemistry LibreTexts. 17.8: Protection of Alcohols. Available from: [Link]

-

YouTube. 12.8 Oxidation of Alcohols by Chromic Acid and PCC | Organic Chemistry. Available from: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Available from: [Link]

-

ResearchGate. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. Available from: [Link]

-

Chemsrc. 12-Bromo-1-dodecanol | CAS#:3344-77-2. Available from: [Link]

- Google Patents. CN103449995A - Method of removing aldehydes impurities in cyclohexanone-containing technology materials.

-

Organic & Biomolecular Chemistry (RSC Publishing). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Available from: [Link]

-

Organic Chemistry Portal. Swern Oxidation PDF. Available from: [Link]

-

Chem-Station Int. Ed. PCC/PDC Oxidation. Available from: [Link]

-

Organic Chemistry Portal. Protective Groups. Available from: [Link]

-

YouTube. Swern Oxidation. Available from: [Link]

-

Chemistry LibreTexts. 17.7: Oxidation of Alcohols. Available from: [Link]

-

YouTube. DMP (Dess-Martin Periodinane) Oxidation and Mechanism of Primary Alcohols. Available from: [Link]

-

University of Windsor. Alcohol Protecting Groups. Available from: [Link]

Sources

- 1. CAS # 3344-77-2, 12-Bromododecanol, 12-Bromo-1-dodecanol - chemBlink [chemblink.com]

- 2. Buy this compound | 81819-07-0 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 5. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. prepchem.com [prepchem.com]

- 7. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Swern Oxidation [organic-chemistry.org]

- 9. Swern oxidation - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 12. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 13. Dess-Martin Oxidation [organic-chemistry.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. prepchem.com [prepchem.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. glaserr.missouri.edu [glaserr.missouri.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. reddit.com [reddit.com]

- 23. benchchem.com [benchchem.com]

Application Note: Chemoselective PCC Oxidation of Omega-Bromo Alcohols to Aldehydes

[1]

Executive Summary

This technical guide details the oxidation of

Introduction & Mechanistic Rationale

Omega-bromoaldehydes are critical bifunctional linkers in medicinal chemistry, often used to tether pharmacophores or generate Wittig reagents.[1][3] The transformation requires the oxidation of a primary alcohol to an aldehyde without affecting the alkyl bromide or inducing

Why PCC?

PCC (Corey-Suggs reagent) is chosen for this transformation because:

-

Chemoselectivity: It stops at the aldehyde stage and does not over-oxidize to the carboxylic acid (unlike Jones Reagent).[1][4]

-

Acidic Profile: PCC is slightly acidic (

of pyridinium ion -

Operational Simplicity: Unlike Swern oxidation, it does not require cryogenic temperatures (-78°C).[1][3]

Reaction Mechanism

The oxidation proceeds via the formation of a chromate ester intermediate, followed by a base-assisted elimination.

Figure 1: Mechanistic pathway of PCC oxidation.[1][3] The critical step is the abstraction of the alpha-proton by the pyridinium/chloride base, driving the elimination of the reduced chromium species.

Critical Parameters & Comparative Data

Before executing the protocol, it is vital to understand how PCC compares to other oxidation methods for this specific substrate class.

Table 1: Oxidant Comparison for Bromo-Alcohols

| Parameter | PCC (This Protocol) | Swern Oxidation | Dess-Martin (DMP) |

| Yield (Typical) | 75 - 85% | 85 - 95% | >90% |

| Atom Economy | Moderate (Cr waste) | Poor (DMSO/Oxalyl Cl) | Poor (Large periodinane) |

| Temperature | Room Temperature (25°C) | -78°C (Cryogenic) | 0°C to RT |

| Cost | Low | Low | High |

| Workup Difficulty | High (Chromium emulsions) | Moderate (Sulfide stench) | Low (Simple filtration) |

| Suitability | Best for <10g scale, robust substrates | Best for large scale, acid-sensitive | Best for small scale, high value |

Experimental Protocol

Target: Synthesis of 5-bromopentanal from 5-bromopentan-1-ol. Scale: 10 mmol (approx. 1.67 g of starting material).[1]

Materials & Reagents[1][3][4]

-

Oxidant: Pyridinium Chlorochromate (PCC) (3.23 g, 15 mmol, 1.5 eq).[1][3]

-

Buffer (Optional): Sodium Acetate (anhydrous) (0.25 g, ~0.3 eq) - Recommended to buffer acidity and prevent degradation.[1][3]

-

Solvent: Dichloromethane (DCM), anhydrous (50 mL).

Step-by-Step Procedure

-

Preparation of Oxidant Suspension: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend PCC (3.23 g) and Sodium Acetate (0.25 g) in anhydrous DCM (30 mL).

-

Substrate Addition: Dissolve 5-bromopentan-1-ol (1.67 g) in the remaining DCM (20 mL). Add this solution to the PCC suspension in one portion at room temperature.

-

Reaction Monitoring: Stir vigorously at room temperature for 1.5 to 2.0 hours.

-

Workup (The "Dry Loading" Method): Crucial Step: Do not perform an aqueous extraction immediately, as this leads to intractable emulsions with chromium salts.[1][3]

-

Step A: Add Celite (approx. 3 g) and Silica Gel (approx. 3 g) directly to the black reaction mixture.[1][3]

-

Step B: Evaporate the solvent in vacuo (Rotavap) until a dry, free-flowing powder remains.[1][3]

-

Step C: Prepare a sintered glass funnel with a pad of fresh Silica Gel (approx. 2 cm height).

-

Step D: Pour the dry powder onto the silica pad and elute with 10% Ether in DCM (or pure DCM). The product will elute, while the black chromium tar remains trapped in the silica/Celite matrix.

-

-

Isolation: Concentrate the filtrate in vacuo (bath temp < 30°C).

-

Caution: Omega-bromoaldehydes are volatile and thermally unstable.[1] Do not overheat.

-

Purification & Storage[3]

-

Purification: If the filtrate is slightly colored, a rapid filtration through a short plug of Florisil is effective. Full column chromatography is rarely needed if the conversion is complete.[1]

-

Storage: Store under Argon at -20°C. These compounds oxidize to carboxylic acids upon exposure to air.[1]

Troubleshooting & Optimization

Workflow Logic

The following diagram illustrates the decision-making process for optimizing the reaction.

Figure 2: Decision logic for reaction monitoring and troubleshooting common issues.

Common Issues

-

Stalled Reaction: PCC is hygroscopic.[1] If the reagent is old/wet, the reaction will stall.[1] Solution: Add activated 4Å Molecular Sieves to the reaction mixture.

-

Low Yield: Often due to product volatility during rotary evaporation.[1] Solution: Do not go below 20 mbar; keep bath temperature <30°C.[1]

-

Black Tar: The reduced chromium species form a sticky polymer.[1] Solution: Use the "Dry Loading" workup described in Section 4.[1]2. Avoid water until the bulk of chromium is removed.[1]

Safety & Waste Management

WARNING: Chromium(VI) compounds (PCC) are carcinogenic, mutagenic, and highly toxic to aquatic life.[1][3]

References

-

Corey, E. J., & Suggs, J. W. (1975).[1][3][5][6] Pyridinium Chlorochromate.[1][2][4][7][5][6][8][9][10] An Efficient Reagent for Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds.[1][6][8][11] Tetrahedron Letters, 16(31), 2647–2650.[1][3]

-

Luzzio, F. A. (1998).[1][3] The Oxidation of Alcohols by Modified Oxochromium(VI)-Amine Reagents. Organic Reactions, 53, 1-221.[1][3] [1][3]

-

Tojo, G., & Fernández, M. (2006).[1][3][5] Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media.[1] (See Chapter 1: Chromium-based Reagents).

-

National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 518737, Pyridinium chlorochromate.[1][3] [1][3]

Sources

- 1. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. PCC OXIDATION.pptx [slideshare.net]

Application Notes and Protocols: The Wittig Olefination of 12-Bromododecanal for Advanced Synthesis

Abstract

The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a reliable and versatile method for the formation of carbon-carbon double bonds.[1][2][3] This application note provides a comprehensive guide to the use of 12-bromododecanal, a bifunctional long-chain aldehyde, in Wittig olefination reactions. We will delve into the mechanistic underpinnings of this powerful transformation, present detailed, field-tested protocols, and discuss critical parameters for achieving high yields and stereoselectivity. Furthermore, this guide will address potential side reactions and troubleshooting strategies, equipping researchers in pharmaceuticals, materials science, and specialty chemicals with the knowledge to effectively utilize this compound as a building block for complex molecular architectures.

Introduction: The Synthetic Power of the Wittig Reaction

The Wittig reaction, a Nobel Prize-winning discovery by Georg Wittig, facilitates the conversion of aldehydes or ketones into alkenes through their reaction with a phosphonium ylide, also known as a Wittig reagent.[1][4][5] This transformation is particularly valuable as it forms the double bond at a specific, predetermined location, a significant advantage over elimination reactions that can often yield mixtures of isomers.[3] The reaction's broad functional group tolerance and its ability to construct complex carbon skeletons make it an indispensable tool in the synthesis of natural products, pharmaceuticals, and advanced materials.[2][5]

This compound is a particularly useful substrate for the Wittig reaction. Its long aliphatic chain provides a hydrophobic segment, while the terminal aldehyde and bromo functionalities offer orthogonal handles for subsequent chemical modifications. This allows for the synthesis of long-chain bromoalkenes, which are valuable intermediates in the production of polymers, surfactants, and biologically active molecules.[6][7]

The Chemical Heart of the Matter: The Wittig Reaction Mechanism

The Wittig reaction proceeds through a fascinating and well-studied mechanism. Understanding these steps is crucial for optimizing reaction conditions and predicting outcomes.

The overall transformation can be summarized as the reaction between an aldehyde or ketone and a phosphonium ylide to yield an alkene and triphenylphosphine oxide. The strong phosphorus-oxygen bond formed in the by-product is a key thermodynamic driving force for the reaction.[8]

The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the aldehyde.[4][9] This is followed by the formation of a four-membered ring intermediate called an oxaphosphetane.[4][8][9] This intermediate then collapses in a concerted or stepwise manner to yield the final alkene and triphenylphosphine oxide.[4][9]

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group on the carbanion, typically yield (E)-alkenes, while non-stabilized ylides, with alkyl substituents, predominantly form (Z)-alkenes.[8]

Figure 1: The general mechanism of the Wittig reaction.

In the Lab: A Detailed Protocol for the Wittig Olefination of this compound

This section provides a robust, step-by-step protocol for the Wittig olefination of this compound with methyltriphenylphosphonium bromide to yield 13-bromo-1-tridecene.

3.1. Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥95% | Major Chemical Supplier | Store under inert atmosphere. |

| Methyltriphenylphosphonium bromide | ≥98% | Major Chemical Supplier | Dry in a vacuum oven before use. |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Major Chemical Supplier | Handle with extreme caution. |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Major Chemical Supplier | Use freshly distilled from sodium/benzophenone. |

| Anhydrous Diethyl ether | ≥99.7%, inhibitor-free | Major Chemical Supplier | |

| Saturated aqueous ammonium chloride (NH₄Cl) | |||

| Anhydrous magnesium sulfate (MgSO₄) | |||

| Silica gel | 60 Å, 230-400 mesh | For column chromatography. | |

| Hexane | ACS grade | For column chromatography. | |

| Ethyl acetate | ACS grade | For column chromatography. |

3.2. Experimental Workflow

Sources

- 1. byjus.com [byjus.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. academic.oup.com [academic.oup.com]

- 7. biosynth.com [biosynth.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Note: Scalable Synthesis of 14-Bromo-2-Tetradecenoic Acid Methyl Ester

Executive Summary

This application note details the synthesis of 14-bromo-2-tetradecenoic acid methyl ester , a functionalized fatty acid derivative often employed as a metabolic probe or a late-stage intermediate for lipid-drug conjugation. The presence of the

The protocol utilizes a convergent C2 + C12 strategy, leveraging the Horner-Wadsworth-Emmons (HWE) olefination to ensure high stereoselectivity for the biologically relevant (E)-isomer.

Retrosynthetic Analysis & Strategy

To ensure synthetic efficiency and stereochemical purity, the target molecule is disconnected at the C2–C3 double bond. This approach minimizes the risk of isomerization and utilizes commercially available long-chain precursors.

Strategic Logic

-

Stereocontrol: The HWE reaction is selected over the Wittig reaction to favor the thermodynamically stable (E)-alkene (trans) product.

-

Functional Group Tolerance: The terminal alkyl bromide is stable under the mild basic conditions of the HWE reaction, preventing the need for protecting groups.

-

Precursor Availability: The synthesis begins with 12-bromododecanol , a commercially available

-bromo alcohol.

Synthetic Pathway Visualization

Caption: Retrosynthetic breakdown of 14-bromo-2-tetradecenoic acid methyl ester via C2-C3 disconnection.

Experimental Protocols

Stage 1: Synthesis of this compound

Objective: Selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid or displacement of the bromide.

Reagents:

-

12-Bromododecanol (1.0 equiv)

-

Pyridinium Chlorochromate (PCC) (1.5 equiv)

-

Celite (Filter aid)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend PCC (1.5 equiv) and an equal weight of Celite in anhydrous DCM (0.1 M concentration relative to alcohol).

-

Addition: Dissolve 12-bromododecanol (1.0 equiv) in a minimal amount of DCM and add it dropwise to the stirring PCC suspension at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 4:1). The aldehyde typically runs less polar (higher

) than the alcohol. -

Workup: Dilute the reaction mixture with diethyl ether. Filter the dark slurry through a pad of silica gel or Celite to remove chromium salts. Wash the pad thoroughly with ether.

-

Concentration: Concentrate the filtrate under reduced pressure to yield crude This compound .

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Note: Aldehydes can be unstable; proceed immediately to Stage 2 if possible.

-

Stage 2: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Formation of the

Reagents:

-

Trimethyl phosphonoacetate (1.2 equiv)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

-

This compound (from Stage 1) (1.0 equiv)

-

Tetrahydrofuran (THF) (Anhydrous)

Protocol:

-

Deprotonation: In a flame-dried flask under inert atmosphere (

or Ar), suspend NaH (1.2 equiv) in anhydrous THF at 0°C. -

Phosphonate Addition: Add trimethyl phosphonoacetate (1.2 equiv) dropwise. The solution should turn clear/yellowish as hydrogen gas evolves. Stir for 30 minutes at 0°C to ensure complete anion formation.

-

Aldehyde Addition: Dissolve This compound (1.0 equiv) in anhydrous THF and add it dropwise to the phosphonate anion solution at 0°C.

-

Reaction: Allow the reaction to warm slowly to RT and stir for 4–12 hours.

-

Checkpoint: Monitor by TLC. The product will be UV-active (conjugation) and stain with KMnO4.

-

-

Quench: Cool the reaction to 0°C and carefully quench with saturated aqueous

. -

Extraction: Extract the aqueous layer with EtOAc (

). Combine organic layers, wash with brine, dry over -

Purification: Purify the residue via flash chromatography (Silica gel, Hexanes/EtOAc gradient 95:5 to 90:10) to isolate methyl 14-bromo-2-tetradecenoate .

Characterization & QC Criteria

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| 1H NMR | Olefinic Protons | Large coupling constant ( | |

| 1H NMR | Methyl Ester | Confirmation of methyl ester group. | |

| 1H NMR | Terminal Bromide | Confirms retention of bromide. | |

| 13C NMR | Carbonyl | Conjugated ester carbonyl. | |

| HRMS | Mass | Matches calculated mass for |

Safety & Handling

-

Sodium Hydride (NaH): Reacts violently with water/moisture releasing flammable hydrogen gas. Handle only in dry conditions under inert gas.

-

PCC (Chromium VI): Highly toxic and carcinogenic. All chromium waste must be segregated and disposed of according to hazardous waste regulations.

-

Alkyl Bromides: Potential alkylating agents. Avoid skin contact; use gloves and work in a fume hood.

References

-

Horner-Wadsworth-Emmons Reaction Review

-

Oxidation of Primary Alcohols (PCC)

-

Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. Link

-

-

Synthesis of Omega-Functionalized Fatty Acids

-

General FAME Preparation

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. Synthesis of [14,14,14-2H3] 12-hydroxytetradecanoic acid and [13,14-2H2] 11-hydroxytetradecanoic acid useful as tracers to study a (11E)-desaturation reaction in Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aocs.org [aocs.org]

- 7. Synthesis of Fatty Acid Methyl Esters Using Mixed Enzyme in a Packed Bed Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: 12-Bromododecanal as a Probe for Aldehyde Dehydrogenase (ALDH3A2) Profiling

Introduction & Principle

12-Bromododecanal is a synthetic fatty aldehyde analog utilized as a specific substrate probe for Fatty Aldehyde Dehydrogenase (FALDH) , the enzyme encoded by the ALDH3A2 gene. This molecule is critical in the study and diagnosis of Sjögren-Larsson Syndrome (SLS) , an autosomal recessive neurocutaneous disorder characterized by FALDH deficiency.

Unlike generic aldehyde substrates (e.g., octanal or decanal), this compound incorporates a terminal bromine atom. This halogen tag serves two distinct functions:

-

Metabolic Stability: It prevents rapid beta-oxidation of the resulting fatty acid, allowing the product to accumulate for quantification.

-

Mass Spectrometry Signature: The bromine atom provides a unique isotopic pattern (

Br:

Mechanism of Action

The probe functions as a direct substrate for the FALDH enzyme. In the presence of the cofactor NAD

Reaction:

Pathway Visualization

The following diagram illustrates the enzymatic conversion and the subsequent analytical workflow.

Figure 1: Enzymatic oxidation of this compound by ALDH3A2 and downstream analytical processing.

Experimental Protocol: FALDH Activity Assay

This protocol measures FALDH activity in cultured fibroblasts or leukocytes. It is the gold-standard method for confirming ALDH3A2 dysfunction.

Materials Required[1][2][3][4][5][6][7]

-

Substrate: this compound (synthesized from 12-bromododecanol via PCC oxidation or purchased commercially).

-

Cofactor: NAD+ (10 mM stock in water).

-

Buffer: 50 mM Sodium Pyrophosphate (pH 9.0) or Tris-HCl (pH 8.0).

-

Internal Standard: Heptadecanoic acid or d3-stearic acid.

-

Derivatization Agent: Diazomethane (ethereal solution) or Boron trifluoride-methanol (14%).

-

Solvents: Chloroform, Methanol, Hexane (HPLC Grade).

Step-by-Step Workflow

A. Sample Preparation[1]

-

Harvest Cells: Pellet

cultured skin fibroblasts or leukocytes. -

Lysis: Resuspend pellet in 200 µL of ice-cold distilled water. Sonicate (3 x 10 sec pulses) to disrupt membranes.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay. Target 50–100 µg protein per reaction.

B. Enzymatic Reaction

-

Reaction Mix: In a glass tube, combine:

-

Cell Homogenate (50–100 µg protein)

-

NAD+ (1 mM final concentration)

-

Sodium Pyrophosphate Buffer (50 mM, pH 9.0)

-

Total Volume: 200 µL

-

-

Initiation: Add this compound (dissolved in DMSO) to a final concentration of 50–100 µM.

-

Incubation: Incubate at 37°C for 30–60 minutes in a shaking water bath.

-

Termination: Stop the reaction by adding 0.5 mL of 1 M HCl.

C. Extraction and Derivatization[2]

-

Lipid Extraction: Add 2 mL of Chloroform:Methanol (2:1 v/v). Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge at 2,000 x g for 5 minutes. Collect the lower organic phase (containing the fatty acid product).

-

Drying: Evaporate the solvent under a stream of nitrogen gas.

-

Methylation: Resuspend the residue in 0.5 mL of derivatization reagent (e.g., BF3-methanol). Heat at 60°C for 15 minutes.

-

Final Extraction: Add 1 mL Hexane and 1 mL water. Vortex and centrifuge. Collect the upper Hexane layer.

D. GC-MS Detection

-

Column: DB-1 or DB-5 capillary column (30 m).

-

Carrier Gas: Helium (1 mL/min).

-

Temperature Program: 100°C (1 min)

20°C/min -

MS Mode: Selected Ion Monitoring (SIM).

Data Analysis & Interpretation

Quantitative Parameters

| Parameter | Value / Criteria | Notes |

| Target Analyte | 12-Bromododecanoic Acid Methyl Ester | The methylated product of the enzymatic reaction. |

| Key Ions (m/z) | 292, 294 | Molecular ion peaks ( |

| Isotope Ratio | Critical Quality Control: Deviations from this ratio indicate interference or contamination. | |

| Retention Time | ~12–15 min | Dependent on column/ramp; elutes later than non-brominated C12 analogs. |

Diagnostic Thresholds

-

Healthy Control: High conversion rate (typically >2000 pmol/min/mg protein).

-

SLS Patient (Homozygous): Near-zero activity (<5% of control).

-

Carrier (Heterozygous): Intermediate activity (~50% of control).

Workflow Diagram

Figure 2: Step-by-step analytical protocol for FALDH activity measurement.

References

-

Rizzo, W. B., & Craft, D. A. (1991). Sjögren-Larsson syndrome. Deficiency of fatty aldehyde dehydrogenase.[3][4][5][6][7] Journal of Clinical Investigation, 88(5), 1643–1648.

-

De Laurenzi, V., et al. (1996). Sjögren-Larsson syndrome is caused by mutations in the fatty aldehyde dehydrogenase gene.[3][5] Nature Genetics, 12(1), 52–57.[5][7]

-

Rizzo, W. B. (2007). Sjögren-Larsson syndrome: molecular genetics and biochemical pathogenesis of fatty aldehyde dehydrogenase deficiency. Molecular Genetics and Metabolism, 90(1), 1–9.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. sciencemadness.org [sciencemadness.org]

- 3. firstskinfoundation.org [firstskinfoundation.org]

- 4. Redefining the Sjögren-Larsson syndrome: atypical findings in three siblings and implications regarding diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sjögren-Larsson syndrome is caused by mutations in the fatty aldehyde dehydrogenase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sjögren-Larsson syndrome: molecular genetics and biochemical pathogenesis of fatty aldehyde dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medlink.com [medlink.com]

Application Note: Precision Reductive Amination Protocols using 12-Bromododecanal

This Application Note is designed for researchers and medicinal chemists requiring high-fidelity protocols for integrating 12-Bromododecanal into bifunctional linkers, specifically for PROTACs, lipid nanoparticles (LNPs), and bioconjugation scaffolds.

Introduction: The Strategic Utility of this compound

This compound is a critical "Janus" molecule in bioconjugation chemistry.[1] It possesses two distinct reactive termini separated by a hydrophobic C12 aliphatic chain:

-

The Aldehyde (Electrophile A): Highly reactive toward primary/secondary amines for reductive amination.

-

The Alkyl Bromide (Electrophile B): A latent electrophile suitable for SN2 displacement by thiols, phenols, or secondary amines in a subsequent step.

This dual functionality makes it an ideal scaffold for PROTAC linkers (connecting an E3 ligase ligand to a protein of interest ligand) and lipid tail synthesis . However, this utility comes with a chemical hazard: chemoselectivity . The primary challenge is performing the reductive amination at the aldehyde without disturbing the alkyl bromide or triggering intermolecular polymerization (N-alkylation of the bromide by the newly formed amine).

Strategic Analysis & Experimental Design

The Chemoselectivity Paradox

In a standard alkylation, an amine attacks an alkyl halide. Here, we must force the amine to ignore the alkyl bromide and preferentially attack the aldehyde. We achieve this via kinetic control :

-

Reaction Rate: Imine formation and reduction (using STAB) is kinetically faster at room temperature than the SN2 attack on a primary alkyl bromide.

-

pH Modulation: Slightly acidic conditions (pH 5–6) accelerate iminium ion formation while suppressing the nucleophilicity of the amine, further protecting the bromide.

Selection of Reducing Agent[2][3][4]

-

Sodium Triacetoxyborohydride (STAB): The reagent of choice. It is mild and generally does not reduce aldehydes directly, only the protonated iminium species. It allows for a "One-Pot" protocol.[1][2][3]

-

Sodium Borohydride (NaBH₄): Too strong for one-pot methods (reduces aldehyde to alcohol).[1] Only used in "Two-Step" protocols where the imine is pre-formed.[1]

-

Sodium Cyanoborohydride (NaCNBH₃): Effective but toxic and generates cyanide waste. Avoid unless STAB fails.

Protocol A: The "Gold Standard" One-Pot Method (STAB)

Recommended for most secondary amines and non-hindered primary amines.[1]

Materials

-

Substrate: this compound (Freshly purified; aldehydes oxidize to carboxylic acids on storage).[1]

-

Amine: 1.0 – 1.2 equivalents (Free base or salt).

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[4] Note: DCE is superior for solubility but THF is greener.

-

Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

Step-by-Step Procedure

-